molecular formula C20H19NO6 B1204893 Corpaine

Corpaine

Cat. No. B1204893
M. Wt: 369.4 g/mol
InChI Key: NVOAXRBBRLDXSC-VQTJNVASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Corpaine is a member of isoquinolines.

Scientific Research Applications

  • Scientific Research Principles and Rigor : The importance of rigor in scientific research, including design, methodology, and interpretation, is crucial for the credibility of any findings, including those related to Corpaine (Hofseth, 2017). This ensures robust and unbiased results, which are essential for advancing scientific knowledge.

  • Synthesis and Chemical Analysis : The synthesis and analysis of spirobenzylisoquinoline alkaloids, a category to which Corpaine belongs, are fundamental in understanding its properties and potential applications. The generalized approach to synthesizing alkaloids like Corpaine highlights the importance of chemical analysis in pharmaceutical research (Dime & Mclean, 1979).

  • Ethical Considerations in Scientific Research : Ethical considerations play a significant role in scientific research, including studies involving Corpaine. Principalism, an approach in medical ethics, could be relevant in guiding ethical research practices (Döring, Goldie, & McGuinness, 2011).

  • Collaborative and Participatory Research : The use of hackathons and collaborative methods can accelerate scientific discoveries, including in fields related to Corpaine. Such approaches encourage peer review and reproducibility of scientific analyses (Ghouila et al., 2018).

  • Data Sharing and Management : Effective data sharing and management are key in scientific research. This is applicable in studies involving Corpaine, where data sharing can enhance verification of results and facilitate further research (Tenopir et al., 2011).

properties

Product Name

Corpaine

Molecular Formula

C20H19NO6

Molecular Weight

369.4 g/mol

IUPAC Name

(1S,8'S)-7,8'-dihydroxy-6-methoxy-2-methylspiro[3,4-dihydroisoquinoline-1,7'-8H-cyclopenta[g][1,3]benzodioxole]-6'-one

InChI

InChI=1S/C20H19NO6/c1-21-6-5-10-7-15(25-2)13(22)8-12(10)20(21)18(23)11-3-4-14-17(27-9-26-14)16(11)19(20)24/h3-4,7-8,19,22,24H,5-6,9H2,1-2H3/t19-,20+/m0/s1

InChI Key

NVOAXRBBRLDXSC-VQTJNVASSA-N

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@@]13[C@H](C4=C(C3=O)C=CC5=C4OCO5)O)O)OC

Canonical SMILES

CN1CCC2=CC(=C(C=C2C13C(C4=C(C3=O)C=CC5=C4OCO5)O)O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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